5-Bromo-4-iodo-2-methoxybenzoic acid
Description
Properties
Molecular Formula |
C8H6BrIO3 |
|---|---|
Molecular Weight |
356.94 g/mol |
IUPAC Name |
5-bromo-4-iodo-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrIO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
IZINTUYMIMLBOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-iodo-2-methoxybenzoic acid typically involves the bromination and iodination of 2-methoxybenzoic acid. The process can be summarized as follows:
Bromination: 2-Methoxybenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position of the benzene ring.
Iodination: The brominated product is then subjected to iodination using iodine and an oxidizing agent like potassium iodate to introduce the iodine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-iodo-2-methoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-4-iodo-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-iodo-2-methoxybenzoic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
5-Bromo-4-chloro-2-methoxybenzoic Acid
- Structural Differences : Chlorine replaces iodine at position 4.
- Reactivity : Chlorine’s smaller atomic radius and higher electronegativity result in stronger electron-withdrawing effects, increasing the acidity of the carboxylic acid group compared to iodine. This compound was synthesized via bromination of 4-chlorosalicylic acid at −78°C, yielding a 9:1 product-to-debrominated byproduct ratio .
- Applications : Used as a precursor for methyl esters in heterocyclic molecule synthesis, such as methyl 5-bromo-4-chloro-2-methoxybenzoate .
5-Bromo-2-iodobenzoic Acid
- Structural Differences : Iodine is positioned at the ortho (2nd) position instead of the para (4th) position.
- Conversely, the para-iodo group in the target compound allows for more accessible functionalization at the carboxylic acid site .
5-Bromo-4-fluoro-2-methoxybenzoic Acid
- Structural Differences : Fluorine replaces iodine at position 4.
- Electronic Properties : Fluorine’s high electronegativity enhances the electron-withdrawing effect, further acidifying the carboxylic group compared to iodine. However, fluorine’s small size minimizes steric interference, making this compound suitable for applications requiring compact substituents .
5-Bromo-4-tert-butyl-2-methoxybenzoic Acid
- Structural Differences : A bulky tert-butyl group replaces iodine at position 4.
Methyl 5-Bromo-4-chloro-2-methoxybenzoate
- Structural Differences : The carboxylic acid is esterified to a methyl ester.
- Reactivity : The ester group reduces polarity, enhancing solubility in organic solvents. It serves as a stable intermediate for further functionalization, unlike the free acid form, which is prone to decarboxylation under harsh conditions .
Comparative Data Table
*Estimated based on analogous compounds.
Key Research Findings
- Synthetic Challenges : Introducing iodine at position 4 may require optimized halogenation conditions to avoid byproducts, as seen in the synthesis of chloro analogs .
- Biological Relevance : Para-substituted halogens (e.g., iodine in this compound) may enhance binding affinity in enzyme inhibition studies compared to ortho-substituted derivatives .
- Thermal Stability : Iodine’s larger size and lower electronegativity compared to chlorine could reduce thermal stability, necessitating careful handling during synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-4-iodo-2-methoxybenzoic acid, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves sequential halogenation of a 2-methoxybenzoic acid precursor. For bromination, use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Iodination may employ iodine monochloride (ICl) or KI/oxidizing agents (e.g., H₂O₂) in acetic anhydride . Purification via recrystallization (ethanol/water) or sublimation is critical to achieve >98% purity. Monitor reaction progress with TLC (silica gel, hexane/EtOAc 3:1) .
Q. How can the compound’s structure and purity be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/iodo groups) .
- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. What strategies improve regioselective functionalization of this compound for drug discovery?
- Methodological Answer : Exploit the differential reactivity of halogens:
- Iodo-selective cross-coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura reactions with aryl boronic acids, retaining bromine for subsequent modifications .
- Bromine-directed lithiation : At low temperatures (-78°C), use LDA to deprotonate positions ortho to bromine, enabling carboxylate-directed substitutions .
- Validate selectivity via X-ray crystallography or NOESY NMR .
Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Standardize characterization protocols:
- DSC/TGA : Determine melting point (mp) under inert gas (N₂) at 5°C/min to detect polymorphs .
- Elemental Analysis : Confirm C/H/Br/I ratios within ±0.3% of theoretical values .
- Single-crystal XRD : Resolve ambiguities in substitution patterns .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to light and humidity. Conduct accelerated stability studies:
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines); quantify degradation products (e.g., dehalogenation) using LC-MS .
- Recommendation : Store in amber vials under argon at -20°C for long-term stability .
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use in silico tools:
- Docking Studies : Target SGLT2 or β-amyloid plaques (PDB IDs: 7VSI, 6EQD) to predict binding affinities .
- DFT Calculations : Optimize geometry (B3LYP/6-311+G**) and calculate electrostatic potential maps to identify reactive sites .
- ADMET Prediction : Use SwissADME to optimize logP (2–3) and aqueous solubility .
Q. What analytical methods detect trace halogen exchange or debromination during reactions?
- Methodological Answer :
- ICP-MS : Quantify Br/I ratios to detect unintended halogen loss .
- GC-MS : Monitor volatile byproducts (e.g., HBr, HI) using headspace sampling .
- ²H Isotope Labeling : Track deuterium incorporation in debromination pathways .
Key Research Challenges
- Synthetic Scalability : Optimize halogenation steps to minimize byproducts in multi-gram syntheses .
- Biological Relevance : Prioritize derivatives with dual halogen retention for enhanced target engagement .
- Environmental Impact : Develop green chemistry protocols (e.g., micellar catalysis) to reduce halogen waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
